4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H36ClFN4O3S2 and its molecular weight is 583.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling and Biological Properties Evaluation
The development of fluorine-18-labeled 5-HT1A antagonists involved the synthesis of fluorinated derivatives of WAY 100635 using various acids, including 4-fluorobenzoic acid, among others. These compounds were radiolabeled with fluorine-18, and their biological properties were evaluated in rats, comparing them with [11C]carbonyl WAY 100635. Studies indicated that [18F]FCWAY and [18F]FBWAY had comparable pharmacokinetic properties and specific binding ratios to the reference compound, suggesting potential usefulness in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Carbonic Anhydrase Inhibition
Microwave-assisted synthesis of acridine-acetazolamide conjugates led to the investigation of their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These new compounds demonstrated inhibition in low micromolar and nanomolar ranges, with significant selectivity and potency against these isoforms. This suggests their potential in the development of therapeutic agents targeting various conditions mediated by carbonic anhydrase activity (Ulus et al., 2016).
Synthesis and Electrophysiological Activity Study
The synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides and their evaluation as selective class III agents revealed their potential in cardiac electrophysiological applications. These compounds exhibited comparable potency to sematilide, a clinical trial phase selective class III agent, indicating their viability as replacements for the methylsulfonylamino group to produce class III electrophysiological activity (Morgan et al., 1990).
Antimicrobial Activity of Fluorine-Containing Compounds
Research into the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlighted the significance of fluorophenyl groups in enhancing biological activity. These compounds showed promising antibacterial activity, underscoring the role of fluorine atoms in developing new biologically active molecules (Holla et al., 2003).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN4O3S2.ClH/c1-4-31(5-2)17-18-32(27-29-24-16-13-21(28)19-25(24)36-27)26(33)20-11-14-23(15-12-20)37(34,35)30(3)22-9-7-6-8-10-22;/h11-16,19,22H,4-10,17-18H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIXYNXTDIBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.